molecular formula C6H9F3O B6247876 rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans CAS No. 2741641-49-4

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans

Cat. No. B6247876
CAS RN: 2741641-49-4
M. Wt: 154.1
InChI Key:
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Description

Rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans, or rac-2-TFCPE for short, is an organic compound containing a cyclopropane ring and a trifluoromethyl group. It is a chiral molecule, with two enantiomers, and is a member of the class of compounds known as cyclopropanes. Rac-2-TFCPE has been studied extensively in recent years due to its unique properties and potential applications in the fields of synthetic organic chemistry and biochemistry.

Scientific Research Applications

Rac-2-TFCPE has been studied extensively in the fields of synthetic organic chemistry and biochemistry. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, rac-2-TFCPE has been used as a chiral ligand in asymmetric catalysis and as a catalyst for a variety of organic transformations.

Mechanism of Action

Rac-2-TFCPE has been shown to act as a Lewis acid, forming complexes with Lewis bases such as amines and phosphines. These complexes can then be used to catalyze a variety of organic transformations, including Diels-Alder reactions, cycloadditions, and hydroformylations.
Biochemical and Physiological Effects
Rac-2-TFCPE has been studied for its potential biochemical and physiological effects. In vitro studies have shown that rac-2-TFCPE can modulate the activity of enzymes involved in the metabolism of fatty acids and lipids. In addition, rac-2-TFCPE has been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

Rac-2-TFCPE is a useful reagent for laboratory experiments due to its low toxicity and high reactivity. Its low toxicity makes it safe to handle and store, while its high reactivity allows it to be used in a variety of transformations. However, rac-2-TFCPE is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Future research on rac-2-TFCPE could focus on its potential applications in the fields of synthetic organic chemistry and biochemistry. In particular, further studies could be conducted to explore its potential as a catalyst for organic transformations, as well as its ability to modulate enzyme activity. In addition, further studies could be conducted to explore its potential as a therapeutic agent for the treatment of various diseases. Finally, further studies could be conducted to explore its potential as a chiral ligand in asymmetric catalysis.

Synthesis Methods

Rac-2-TFCPE can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,2-dichlorocyclopropane with trifluoromethylmagnesium bromide, followed by acidification. This reaction produces rac-2-TFCPE in a stereoselective manner, with the desired trans isomer being the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "1,1,1-Trifluoro-2-bromo-2-chloroethane", "Cyclopropane", "Sodium hydride", "Ethanol" ], "Reaction": [ "Step 1: Treatment of 1,1,1-Trifluoro-2-bromo-2-chloroethane with sodium hydride in ethanol to form 2-(trifluoromethyl)cyclopropane", "Step 2: Addition of water to 2-(trifluoromethyl)cyclopropane to form 2-(trifluoromethyl)cyclopropanol", "Step 3: Conversion of 2-(trifluoromethyl)cyclopropanol to (1R,2S)-2-(trifluoromethyl)cyclopropanecarbaldehyde using a Swern oxidation", "Step 4: Reduction of (1R,2S)-2-(trifluoromethyl)cyclopropanecarbaldehyde with sodium borohydride to form (1R,2S)-2-(trifluoromethyl)cyclopropanemethanol", "Step 5: Conversion of (1R,2S)-2-(trifluoromethyl)cyclopropanemethanol to rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans using a Mitsunobu reaction with ethyl chloroformate and triphenylphosphine" ] }

CAS RN

2741641-49-4

Product Name

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans

Molecular Formula

C6H9F3O

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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